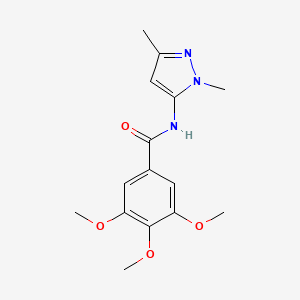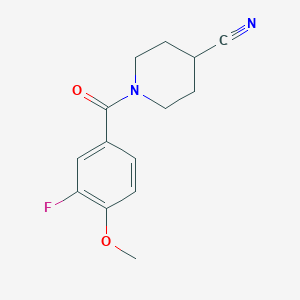![molecular formula C18H17Cl2N3O4 B2811157 Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 478246-53-6](/img/structure/B2811157.png)
Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is often incorporated into biologically active compounds due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a nitrobenzoate group, which is a derivative of benzoic acid and is often used in the synthesis of various pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research focuses on the synthesis and characterization of novel compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one demonstrates the interest in developing new molecules with unique structural properties. These compounds are characterized using various techniques such as IR, NMR, and X-ray diffraction to understand their molecular structures and potential interactions (Şahin, Özkan, Köksal, & Işık, 2012).
Crystallography and Polymorphism
- Crystallography studies reveal insights into the polymorphism of related compounds, highlighting their molecular conformations and intermolecular interactions. These studies are crucial for understanding the physical properties and stability of materials, which can influence their application in drug formulation and material science. For example, the investigation of supramolecular associations in different polymorphs of related compounds provides valuable information on the formation of hydrogen bonds and π-stacking interactions, which are essential for crystal stabilization (Jotani, Wardell, & Tiekink, 2018).
Antimicrobial and Anti-inflammatory Activities
- Some derivatives of related compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies aim to develop new therapeutic agents by exploring the biological activities of novel synthetic compounds. For example, the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities highlight the potential of such compounds in addressing drug-resistant microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Interactions and Stability
- Research on closely related compounds also focuses on understanding molecular interactions and stability, which are crucial for the development of materials with specific properties. For example, studies on the crystal packing and hydrogen bonding patterns of related compounds contribute to the knowledge of how these molecular interactions influence the physical properties of materials, which is valuable for the design of stable and effective pharmaceutical formulations (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Mecanismo De Acción
Target of Action
It’s known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Compounds with a piperazine moiety are known to modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine-containing compounds are known to interact with a variety of disease states, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine-containing compounds have been found in biologically active compounds for a variety of disease states .
Propiedades
IUPAC Name |
methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-27-18(24)12-2-5-16(17(10-12)23(25)26)22-8-6-21(7-9-22)13-3-4-14(19)15(20)11-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCGNBPJQSVZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)
![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)



![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)



![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)
![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)
